Ethyl 7-iodo-2,2-dimethylheptanoate Ethyl 7-iodo-2,2-dimethylheptanoate
Brand Name: Vulcanchem
CAS No.: 2448269-30-3
VCID: VC15893450
InChI: InChI=1S/C11H21IO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3
SMILES:
Molecular Formula: C11H21IO2
Molecular Weight: 312.19 g/mol

Ethyl 7-iodo-2,2-dimethylheptanoate

CAS No.: 2448269-30-3

Cat. No.: VC15893450

Molecular Formula: C11H21IO2

Molecular Weight: 312.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-iodo-2,2-dimethylheptanoate - 2448269-30-3

Specification

CAS No. 2448269-30-3
Molecular Formula C11H21IO2
Molecular Weight 312.19 g/mol
IUPAC Name ethyl 7-iodo-2,2-dimethylheptanoate
Standard InChI InChI=1S/C11H21IO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3
Standard InChI Key UNOVUOFLAAXPMB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)(C)CCCCCI

Introduction

Structural and Chemical Properties

Ethyl 7-iodo-2,2-dimethylheptanoate belongs to the ester class, with a molecular formula of C₁₁H₂₁IO₂ and a molecular weight of 312.19 g/mol. Its structure features a heptanoate backbone modified by two methyl groups at the second carbon and an iodine atom at the terminal position. Key physicochemical properties include:

PropertyValue
Boiling PointNot explicitly reported
DensityPredicted ~1.3 g/cm³
SolubilityLipophilic, soluble in THF, DCM
StabilityLight-sensitive; stored at -20°C

The iodine atom’s polarizability enhances its reactivity in substitution reactions, while the methyl groups confer steric hindrance, influencing regioselectivity in synthetic applications .

Synthetic Methodologies

Continuous Flow Synthesis

Industrial production leverages continuous flow reactors to optimize safety and yield. A representative protocol involves:

  • Alkylation of Ethyl Isobutyrate: Reacting ethyl isobutyrate with 1,5-dibromopentane under basic conditions (e.g., sodium hydride) to form the lithium salt intermediate .

  • Iodination: Subsequent treatment with potassium iodide (KI) in acetone facilitates halogen exchange, yielding the iodo-derivative.

This method achieves ≥90% purity with minimized byproducts, critical for pharmaceutical-grade intermediates .

Bench-Scale Approaches

Small-scale synthesis employs nucleophilic displacement using N-iodosuccinimide (NIS) or iodine monochloride. For example:

Ethyl 2,2-dimethylhept-6-enoate+I2KI, H2OEthyl 7-iodo-2,2-dimethylheptanoate\text{Ethyl 2,2-dimethylhept-6-enoate} + \text{I}_2 \xrightarrow{\text{KI, H}_2\text{O}} \text{Ethyl 7-iodo-2,2-dimethylheptanoate}

Reaction conditions (temperature, solvent polarity) rigorously control iodine incorporation efficiency.

Applications in Pharmaceutical Research

Bempedoic Acid Synthesis

Ethyl 7-iodo-2,2-dimethylheptanoate is a pivotal intermediate in synthesizing bempedoic acid (ETC-1002), a cholesterol-lowering drug. The patented route involves:

  • Cyclization: Reacting the compound with TosMIC (p-toluenesulfonylmethyl isocyanide) and TBAI (tetrabutylammonium iodide) in tetrahydrofuran (THF) .

  • Deprotection: Lithium diisopropylamide (LDA)-mediated cleavage of the ester group yields the carboxylic acid precursor to bempedoic acid .

This pathway underscores the compound’s role in streamlining API (Active Pharmaceutical Ingredient) production with 94.2% yield in optimized batches .

Medicinal Chemistry Explorations

The iodine atom’s versatility enables diverse derivatizations:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl motifs.

  • Radiolabeling: Iodine-125/131 isotopes facilitate tracer studies in metabolic pathways.

Comparative Analysis with Analogous Compounds

Ethyl 7-iodo-2,2-dimethylheptanoate’s reactivity profile distinguishes it from structurally similar esters:

CompoundHalogenKey Differences
Ethyl 7-bromo-2,2-dimethylheptanoateBrLower leaving group ability; reduced nucleophilicity
Ethyl 7-chloro-2,2-dimethylheptanoateClHigher electronegativity; slower substitution kinetics
Methyl 7-iodo-2,2-dimethylheptanoateI (methyl ester)Altered solubility; lower molecular weight

The iodine variant’s superior leaving group capacity makes it preferred for SN2 reactions and metal-catalyzed transformations.

Future Directions and Research Gaps

While current applications focus on bempedoic acid synthesis, unexplored opportunities include:

  • Polymer Chemistry: Incorporating iodine-containing monomers for UV-crosslinkable materials.

  • Antiviral Agents: Leveraging halogen interactions with viral proteases.

Challenges persist in scaling iodination steps cost-effectively, necessitating catalyst innovation (e.g., photoredox catalysis).

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